molecular formula C22H21NO B3716497 N-benzyl-2-phenethylbenzamide

N-benzyl-2-phenethylbenzamide

Cat. No.: B3716497
M. Wt: 315.4 g/mol
InChI Key: KMBNPVIKZADWDN-UHFFFAOYSA-N
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Description

N-benzyl-2-phenethylbenzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is part of a broader class of benzamide derivatives, which are known for their diverse biological activities. This compound, in particular, has been studied for its potential in medicinal chemistry, especially in the context of neurodegenerative diseases like Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-phenethylbenzamide typically involves the reaction of benzylamine with 2-phenethylbenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

    Reactants: Benzylamine and 2-phenethylbenzoyl chloride.

    Conditions: The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Base: Triethylamine is added to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-phenethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in carbon tetrachloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-2-phenethylbenzamide involves its interaction with amyloid-beta peptides. The compound inhibits the aggregation of these peptides, which is a key factor in the progression of Alzheimer’s disease. The molecular targets include the amyloid-beta peptides themselves, and the pathways involved are related to the inhibition of peptide aggregation and the mitigation of neurotoxicity .

Comparison with Similar Compounds

N-benzyl-2-phenethylbenzamide can be compared with other benzamide derivatives such as N-phenethylbenzamide and N-benzyloxybenzamide. These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their biological activities .

Similar Compounds

    N-phenethylbenzamide: Similar structure but with a phenethyl group instead of a benzyl group.

    N-benzyloxybenzamide: Contains a benzyloxy group instead of a benzyl group.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo various reactions, and its ability to inhibit amyloid-beta aggregation makes it a promising candidate for the treatment of neurodegenerative diseases. Further research and development could lead to new applications and improved methods for its synthesis and production.

Properties

IUPAC Name

N-benzyl-2-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c24-22(23-17-19-11-5-2-6-12-19)21-14-8-7-13-20(21)16-15-18-9-3-1-4-10-18/h1-14H,15-17H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBNPVIKZADWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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